9-Bromo-2,7-dinitro-9h-fluorene
Description
9-Bromo-2,7-dinitro-9H-fluorene is a halogenated and nitro-functionalized derivative of fluorene, a polycyclic aromatic hydrocarbon. The compound features a bromine atom at the 9-position and nitro groups at the 2- and 7-positions on the fluorene backbone. Such substitutions significantly alter its electronic properties, making it relevant in materials science and organic synthesis.
Molecular Formula: Likely $ \text{C}{13}\text{H}{7}\text{BrN}{2}\text{O}{4} $ (based on substitution patterns of similar compounds) . Molecular Weight: Estimated at ~337.12 g/mol (calculated from 2,7-dinitrofluorene, $ \text{C}{13}\text{H}{8}\text{N}{2}\text{O}{4} $, MW 256.22 g/mol , plus Br substitution). Synthesis: A plausible route involves bromination followed by nitration. For example, 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene was synthesized via nitration of 2-bromo-9,9-dimethylfluorene with 94% yield using $ \text{Cu(NO}3\text{)}2 $ . Similarly, bromination of 9H-fluorene with $ \text{Br}2 $ and $ \text{CuBr}2 $ achieved 93.8% yield for 2,7-dibromo-9H-fluorene , suggesting bromine can be introduced efficiently.
Properties
CAS No. |
32501-46-5 |
|---|---|
Molecular Formula |
C13H7BrN2O4 |
Molecular Weight |
335.11 g/mol |
IUPAC Name |
9-bromo-2,7-dinitro-9H-fluorene |
InChI |
InChI=1S/C13H7BrN2O4/c14-13-11-5-7(15(17)18)1-3-9(11)10-4-2-8(16(19)20)6-12(10)13/h1-6,13H |
InChI Key |
DGXANLYIVNNSON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(C3=C2C=CC(=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2,7-dinitro-9h-fluorene typically involves the bromination and nitration of fluorene derivatives. One common method includes the bromination of fluorene to introduce the bromine atom at the 9-position, followed by nitration to add nitro groups at the 2 and 7 positions. The reaction conditions often involve the use of bromine or brominating agents and nitric acid under controlled temperatures to ensure selective substitution .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 9-Bromo-2,7-dinitro-9h-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines in polar solvents.
Major Products:
Oxidation: Products include fluorenone derivatives.
Reduction: Products include diamino-fluorene derivatives.
Substitution: Products vary depending on the nucleophile used, such as azido-fluorene or amino-fluorene derivatives.
Scientific Research Applications
9-Bromo-2,7-dinitro-9h-fluorene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism by which 9-Bromo-2,7-dinitro-9h-fluorene exerts its effects depends on its chemical structure. The bromine and nitro groups influence the compound’s reactivity and interaction with other molecules. In biological systems, the nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially causing cytotoxic effects. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Optical and Electronic Properties
- Optical Band Gap: 2,7-Dibromo-4-amino-9H-fluorene exhibits a low optical band gap (2.66 eV) due to electron-withdrawing nitro and bromo groups , suggesting similar derivatives like this compound may have applications in organic semiconductors.
Research Findings and Challenges
- Synthetic Challenges: Introducing multiple electron-withdrawing groups (e.g., Br and NO₂) may deactivate the fluorene ring, necessitating careful optimization of reaction conditions .
- Contradictions in Yields : While reports high nitration yields (94%) for bromo-fluorenes, earlier studies achieved lower yields (e.g., 75% for 2,7-dinitro-9H-fluorene derivatives) , highlighting the impact of substituents on reactivity.
Biological Activity
9-Bromo-2,7-dinitro-9H-fluorene (CAS No. 32501-46-5) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇BrN₂O₄ |
| Molecular Weight | 335.11 g/mol |
| Density | 1.798 g/cm³ |
| Boiling Point | 456.2 °C |
| Flash Point | 229.7 °C |
| LogP | 5.014 |
These properties indicate that the compound is relatively stable and hydrophobic, which may influence its biological interactions.
Anticancer Activity
Research has indicated that derivatives of fluorene compounds exhibit significant anticancer properties. For instance, studies on N-aryl-9-oxo-9H-fluorene-1-carboxamides revealed their ability to induce apoptosis in cancer cells. In particular, compounds modified at the 7-position of the fluorene ring showed enhanced activity against various cancer cell lines, with some exhibiting EC50 values as low as 0.15–0.29 µM against T47D and HCT116 cells . The mechanism of action appears to involve tubulin inhibition, suggesting a potential pathway for therapeutic development.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. A study synthesized thiazolidinone and azetidinone derivatives based on fluorene structures, which demonstrated significant activity against multidrug-resistant strains and human carcinoma cell lines (A549 and MDA-MB-231). The synthesized compounds showed better efficacy compared to traditional agents like Taxol .
The mechanism by which this compound exerts its biological effects is still under investigation but may involve interactions with cellular targets such as dihydrofolate reductase or tubulin, leading to disruption of cell division and induction of apoptosis in cancer cells .
Case Study 1: Anticancer Efficacy
In a high-throughput screening assay for apoptosis inducers, various derivatives of fluorene were tested for their cytotoxicity against breast cancer cell lines. The study found that specific substitutions on the fluorene ring significantly enhanced the anticancer activity of these compounds . For example:
| Compound | EC50 (µM) | Cell Line |
|---|---|---|
| 9-Oxo-9H-fluorene | 0.29 | T47D |
| Modified Compound | 0.15 | HCT116 |
Case Study 2: Antimicrobial Activity
Another study focused on the synthesis of novel fluorene-based thiazolidinones and azetidinones evaluated their antimicrobial properties against resistant strains. The results indicated that certain derivatives exhibited remarkable activity compared to standard antibiotics:
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Thiazolidinone Derivative A | Staphylococcus aureus | 10 |
| Azetidinone Derivative B | Escherichia coli | 5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
